REACTION_CXSMILES
|
[Li][CH2:2]CCC.C(NC(C)C)(C)C.[CH3:13][CH:14]([CH3:19])[C:15]([O:17][CH3:18])=[O:16].[N+:20]([CH:23](Br)[C:24]1C=CC=CC=1)([O-:22])=[O:21].[CH2:31]1[CH2:35]O[CH2:33][CH2:32]1>O.CCOC(C)=O.C(Cl)Cl>[CH3:13][C:14]([CH3:2])([CH2:19][C:31]1[CH:35]=[CH:24][C:23]([N+:20]([O-:22])=[O:21])=[CH:33][CH:32]=1)[C:15]([O:17][CH3:18])=[O:16]
|
Name
|
|
Quantity
|
10.1 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1.64 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before being cooled again
|
Type
|
ADDITION
|
Details
|
was added dropwise over 20 min
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
The temperature was kept below −65° C. during the addition
|
Type
|
WAIT
|
Details
|
then left in the cool bath
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to RT
|
Type
|
STIRRING
|
Details
|
stirred for 16 hr
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with NH4Cl (sat.)
|
Type
|
CUSTOM
|
Details
|
The quenched reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted into EtOAc (3×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with brine
|
Type
|
FILTRATION
|
Details
|
solid MgSO4, filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
to afford a crude oil
|
Reaction Time |
9 d |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)(CC1=CC=C(C=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |